20-Oxopregnan-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate is a steroidal compound that belongs to the class of pregnanes. It is a derivative of progesterone and is known for its neuroactive properties. This compound is often studied for its potential effects on the central nervous system and its role in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate typically involves the acetylation of 3alpha-hydroxy-5beta-pregnan-20-one. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient and consistent production of the compound with high purity. The use of automated systems and advanced purification techniques ensures the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5beta-Pregnan-20-one, 3alpha-hydroxy-20-carboxylic acid.
Reduction: Formation of 5beta-Pregnan-20-one, 3alpha-hydroxy-20-ol.
Substitution: Formation of 5beta-Pregnan-20-one, 3alpha-hydroxy-20-amine.
Scientific Research Applications
5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in modulating the activity of neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as anxiety and depression.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through its interaction with gamma-aminobutyric acid (GABA) receptors in the brain. It acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of synaptic transmission and neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
3alpha-Hydroxy-5beta-pregnan-20-one: Another neuroactive steroid with similar properties.
5alpha-Pregnan-3alpha-ol-20-one: Known for its role in modulating GABA-A receptors.
Allopregnanolone: A well-studied neurosteroid with potent effects on the central nervous system.
Uniqueness
5beta-Pregnan-20-one, 3alpha-hydroxy-, acetate is unique due to its specific acetylation, which can influence its pharmacokinetic properties and its interaction with biological targets. This modification can enhance its stability and bioavailability compared to its non-acetylated counterparts.
Properties
IUPAC Name |
[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h16-21H,5-13H2,1-4H3/t16-,17-,18+,19-,20+,21+,22+,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHOQCXDABGYAL-LEQCJQSISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.